3,5-Dimethoxybiphenyl

概要

説明

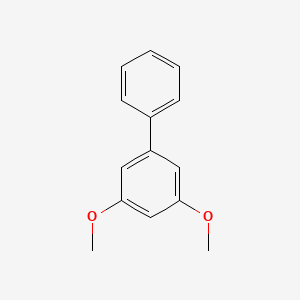

3,5-Dimethoxybiphenyl is an organic compound with the molecular formula C14H14O2. It consists of two benzene rings connected by a single bond, with methoxy groups (-OCH3) attached to the 3rd and 5th positions of one of the benzene rings. This compound is a derivative of biphenyl and is known for its applications in various fields, including organic synthesis and material science.

準備方法

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybiphenyl can be synthesized through several methods. One common approach involves the reaction of o-dianisidine with sodium nitrite in the presence of hydrochloric acid, followed by reduction with hypophosphorous acid . Another method includes the demethylation of 3,3’-dimethoxybiphenyl using boron tribromide in methylene chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

化学反応の分析

Types of Reactions: 3,5-Dimethoxybiphenyl undergoes various chemical reactions, including:

Substitution Reactions: It can be brominated mainly at the 6,6’-positions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions:

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Demethylation: Boron tribromide in methylene chloride.

Major Products Formed:

Bromination: 3,6-Dimethoxy-9-phenylfluoren-9-ol.

Demethylation: 3,3’-Dihydroxybiphenyl.

科学的研究の応用

Organic Synthesis

Role as an Intermediate:

3,5-Dimethoxybiphenyl serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of biphenyl derivatives, which are utilized in various chemical reactions and product formulations.

Synthetic Routes:

Common synthetic methods for producing this compound include:

- Suzuki Cross-Coupling Reaction: Involves the reaction of 3,5-dimethoxyphenyl boronic acid with aryl halides.

- Stille Cross-Coupling Reaction: Utilizes a 1-trimethyltin-3,5-dimethoxybenzene derivative for coupling with suitable aryl halides.

These methods allow for the introduction of various substituents onto the biphenyl scaffold, enhancing the compound's utility in further chemical explorations .

Material Science

Development of Polymers and Resins:

In material science, this compound is employed in the formulation of polymers and resins. Its methoxy groups facilitate interactions that improve the mechanical properties and thermal stability of polymeric materials derived from lignin. This application is particularly relevant in creating sustainable materials that leverage renewable resources.

Biological Studies

Model Compound for Biological Systems:

this compound acts as a model compound for studying the behavior of biphenyl derivatives within biological systems. Its structure allows researchers to investigate its metabolic pathways and interactions with biological targets.

Antiviral Activity:

Notably, research has demonstrated that derivatives of this compound exhibit potent antiviral activity against HIV-1 protease. For instance, modifications to this compound have led to inhibitors that show significantly improved antiviral potency compared to existing treatments like darunavir. The presence of methoxy groups enhances hydrophobic interactions with the protease, contributing to the compound's efficacy .

Case Study 1: HIV-1 Protease Inhibitors

A study focused on designing potent inhibitors for HIV-1 protease incorporated this compound into its structure. The resulting compounds exhibited enhanced binding affinity and antiviral activity due to favorable molecular interactions facilitated by the methoxy substituents .

Case Study 2: Polymer Development

Research into lignin-based polymers has shown that incorporating this compound can improve the thermal stability and mechanical properties of the resulting materials. This advancement supports the development of eco-friendly alternatives to conventional plastics.

作用機序

The mechanism of action of 3,5-Dimethoxybiphenyl involves its interaction with specific molecular targets. For instance, in biological systems, it can undergo O-methylation catalyzed by enzymes such as O-methyltransferase, leading to the formation of 3-hydroxy-5-methoxybiphenyl . This reaction is crucial for the biosynthesis of certain phytoalexins in plants.

類似化合物との比較

3,3’-Dimethoxybiphenyl: Similar in structure but with methoxy groups at the 3rd positions of both benzene rings.

4,4’-Dimethoxybiphenyl: Methoxy groups at the 4th positions of both benzene rings.

3-Hydroxy-2’,5-Dimethoxybiphenyl: Contains a hydroxyl group in addition to methoxy groups.

Uniqueness: 3,5-Dimethoxybiphenyl is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of methoxy groups at the 3rd and 5th positions allows for selective reactions that are not possible with other isomers.

生物活性

3,5-Dimethoxybiphenyl (C14H14O2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of two phenyl rings connected by a single bond, with methoxy groups (-OCH₃) attached at the 3 and 5 positions of one of the rings. The molecular structure can be represented as follows:

Antiviral Activity

Research has indicated that this compound exhibits significant antiviral properties. A study focused on HIV-1 protease inhibitors revealed that derivatives of this compound showed potent enzyme inhibitory activity. Specifically, the 3,5-dimethoxy substitution was found to enhance the binding affinity and antiviral efficacy against resistant strains of HIV-1 compared to other derivatives lacking these groups .

Table 1: Antiviral Activity of this compound Derivatives

| Compound | K (pM) | Antiviral Activity (nM) |

|---|---|---|

| Inhibitor 21a | 14 | 5 |

| Inhibitor 21b (3,5-dimethyl) | >100 | >100 |

| Inhibitor 20a | <20 | 180 |

The enhanced activity is attributed to increased hydrophobic interactions in the active site of the protease, which stabilizes the ligand binding .

Hepatoprotective Effects

Another area of research has explored the hepatoprotective effects of compounds related to this compound. Studies have shown that certain derivatives can mitigate liver damage caused by toxic agents like carbon tetrachloride (CCl₄). The mechanism involves reducing oxidative stress and enhancing antioxidant enzyme activities in liver cells .

Table 2: Hepatoprotective Effects of Related Compounds

| Compound | Model Organism | Protective Effect |

|---|---|---|

| DDB | Mice | Reduces ALT levels |

| Schisandra Extract | Humans | Normalizes liver function |

These findings suggest that compounds with similar structures may offer therapeutic benefits in treating liver diseases.

Synthesis of this compound

The synthesis of this compound typically involves cross-coupling reactions under mild conditions. For example, using palladium-catalyzed reactions has been reported to yield high-purity products efficiently .

Table 3: Synthesis Conditions for this compound

| Reaction Type | Catalyst | Conditions |

|---|---|---|

| Cross-Coupling | Palladium | Mild temperature |

| Direct Methoxylation | Lewis Acid | Room temperature |

Case Studies and Clinical Implications

While extensive in vitro studies have demonstrated the biological activities of this compound derivatives, clinical trials are necessary to confirm these effects in humans. For instance, a controlled trial involving schisandra extract showed promising results in normalizing liver function parameters after treatment .

特性

IUPAC Name |

1,3-dimethoxy-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-15-13-8-12(9-14(10-13)16-2)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWCDYBZNSNECQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466895 | |

| Record name | 3,5-dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64326-17-6 | |

| Record name | 3,5-dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing 3,5-Dimethoxybiphenyl?

A1: [] Suzuki and Stille cross-coupling reactions are effective methods for synthesizing this compound. This involves using either a 3,5-dimethoxyphenyl boronic acid or a 1-trimethyltin-3,5-dimethoxybenzene derivative, which undergoes a cross-coupling reaction with a suitable aryl halide. This approach allows for the introduction of various substituents onto the biphenyl scaffold, expanding the possibilities for further derivatization and exploration of structure-activity relationships. For example, 5-allyl-1,3-dimethoxybenzene can be synthesized via this method and then demethylated to yield the corresponding resorcinol derivative. You can find more details about this synthesis in the paper titled "Synthesis of 5‐Substituted Resorcinol Derivatives via Cross‐Coupling Reactions". []

Q2: Where has this compound been found in nature?

A2: [, ] this compound has been identified in the wood of the willow tree species Salix caprea L. [] It has also been isolated from the mangrove endophytic fungus Penicillium sp. ZH16. [] The presence of this compound in such diverse organisms suggests a potential role in their biological processes, though further research is needed to elucidate its specific functions.

Q3: Are there any analytical techniques commonly used for identifying and quantifying this compound?

A4: [, ] Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for structural characterization. Additionally, chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or MS, are valuable for separating, identifying, and quantifying this compound within complex mixtures. For instance, researchers used these techniques to isolate and identify this compound in both the Salix caprea L. wood and the Penicillium sp. ZH16 fungus. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。